2-Pentanethione
CAS No.: 25946-11-6
Cat. No.: VC7962960
Molecular Formula: C5H10S
Molecular Weight: 102.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25946-11-6 |
|---|---|
| Molecular Formula | C5H10S |
| Molecular Weight | 102.2 g/mol |
| IUPAC Name | pentane-2-thione |
| Standard InChI | InChI=1S/C5H10S/c1-3-4-5(2)6/h3-4H2,1-2H3 |
| Standard InChI Key | JVRRGNCOXNFCKK-UHFFFAOYSA-N |
| SMILES | CCCC(=S)C |
| Canonical SMILES | CCCC(=S)C |
Introduction
Key Structural Features:
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Backbone: A five-carbon chain with a thiocarbonyl group at position 2.
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Electron Delocalization: The bond exhibits partial double-bond character, with resonance stabilization similar to ketones but with reduced polarity due to sulfur’s lower electronegativity .
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Stereoelectronic Effects: The thioketone group influences molecular conformation, favoring planar geometry around the sulfur atom .
Synthesis and Production Methods
Direct Synthesis from Thiol Precursors
2-Pentanethione can be synthesized via oxidation of 2-pentanethiol (CAS: 2084-19-7) using mild oxidizing agents such as hydrogen peroxide or iodine :
This method yields moderate purity (70–85%) and requires subsequent distillation for isolation .
Catalytic Dehydrogenation
Patented processes for analogous thioketones involve dehydrogenation of thiols over cesium or potassium-based catalysts at 250–370°C . For example:
This approach achieves higher yields (up to 60%) but demands specialized equipment for high-temperature operations .
Alternative Routes
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Thiophosgene Reactions: Condensation of thiophosgene () with Grignard reagents .
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Thio-Claisen Rearrangements: Thermal rearrangement of allyl thioethers, though less applicable for aliphatic systems .
Physicochemical Properties
The thioketone’s reduced polarity compared to ketones results in lower melting points and higher volatility . Spectroscopic data (IR, NMR) align with thioketone signatures:
Reactivity and Applications
Chemical Reactivity
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Nucleophilic Additions: Reacts with Grignard reagents to form thioethers .
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Oxidation: Forms sulfoxides or sulfones under strong oxidizing conditions .
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Cycloadditions: Participates in [2+2] cycloadditions with alkenes, useful in heterocycle synthesis .
Industrial and Research Applications
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Flavor and Fragrance: Thioketones contribute to savory notes in food additives, though 2-pentanethione’s use remains experimental .
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Polymer Chemistry: Acts as a chain-transfer agent in radical polymerizations to control molecular weight .
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Pharmaceutical Intermediates: Utilized in synthesizing thiazole derivatives with antimicrobial activity .
| Hazard Category | Details |
|---|---|
| Flammability | Highly flammable (Flash point <23°C) |
| Health Hazards | Irritant to eyes/skin; harmful if inhaled |
| Storage | Store under nitrogen at 2–8°C |
Safety protocols mandate fume hood use and personal protective equipment (PPE). Spills require neutralization with oxidizing agents (e.g., potassium permanganate) .
Future Research Directions
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